Potassium osmate(VI) dihydrate

Toxicology Safety Risk Assessment

Potassium osmate(VI) dihydrate is the definitive non‑volatile, solid‑state osmium source for Sharpless asymmetric dihydroxylation. Unlike acutely toxic OsO₄ (LD50 14 mg/kg), this diamagnetic purple powder (LD50 2694 mg/kg) can be safely weighed under standard lab conditions. Its controlled in situ generation of active OsO₄ ensures reproducible enantioselectivities (up to 99.8% ee) and yields essential for chiral vicinal diol synthesis in taxol side chains, beta‑blockers, and advanced pharmaceutical intermediates. Defined hydration state enables precise catalytic cycle initiation unattainable with pre‑formed OsO₄ solutions. Also ideal for oxidative cleavage, heterogeneous supported catalyst preparation, and electron microscopy staining.

Molecular Formula H4K2O6Os
Molecular Weight 368.453
CAS No. 10022-66-9
Cat. No. B570676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium osmate(VI) dihydrate
CAS10022-66-9
Synonyms(T-4)-Dipotassium Osmate (OsO42-) Dihydrate;  Osmic Acid (H2OsO4) Dipotassium Salt Dihydrate;  Dipotassium Tetrahydroxodioxoosmate;  Dipotassium Tetrahydroxodioxoosmate(2-);  Dipotassium Tetrahydroxydioxoosmate(2-);  Dipotassium trans-Tetrahydroxodioxoosm
Molecular FormulaH4K2O6Os
Molecular Weight368.453
Structural Identifiers
SMILESO.O.[O-][Os](=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/2K.2H2O.4O.Os/h;;2*1H2;;;;;/q2*+1;;;;;2*-1;
InChIKeyDGODWNOPHMXOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Osmate(VI) Dihydrate (CAS 10022-66-9): A Definitive Procurement Guide for Research and Industrial Applications


Potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]·2H₂O) is an inorganic osmium(VI) salt characterized as a diamagnetic purple powder with a molecular weight of 368.42 g/mol . It is a crucial precursor in osmium-catalyzed transformations, most notably the Sharpless asymmetric dihydroxylation of alkenes, where it acts as a non‑volatile, solid‑state source of osmium tetroxide [1]. Its high purity, defined by an osmium content assay (ICP) ≥ 98.0%, and defined storage conditions (2–30°C) make it a reliably specified reagent for precise synthetic and analytical workflows .

Why Potassium Osmate(VI) Dihydrate Cannot Be Replaced by Other Osmium Sources


While multiple osmium compounds can facilitate olefin dihydroxylation, potassium osmate(VI) dihydrate offers a unique combination of physical properties and reactivity that prevents straightforward substitution. Unlike its highly volatile and acutely toxic counterpart osmium tetroxide (OsO₄), potassium osmate dihydrate is a non‑volatile solid that can be safely weighed and handled under standard laboratory conditions without specialized fume hood infrastructure . Furthermore, its defined hydration state and solubility profile in water (with slow decomposition to the active OsO₄ species in situ) enable precise control over catalytic cycle initiation, a parameter not achievable with pre‑formed OsO₄ solutions [1]. This controlled in situ generation of the active osmium(VIII) species is essential for achieving reproducible yields and enantioselectivities in asymmetric dihydroxylation (AD) reactions, as it minimizes background, non‑enantioselective pathways [1].

Quantitative Differentiation of Potassium Osmate(VI) Dihydrate Versus Key Analogs


Acute Oral Toxicity (LD50) Compared to Osmium Tetroxide

Potassium osmate(VI) dihydrate exhibits a significantly lower acute oral toxicity in rats compared to osmium tetroxide. The reported LD50 for potassium osmate dihydrate is 2694 mg/kg , whereas the LD50 for osmium tetroxide is 14 mg/kg [1]. This represents a >190-fold reduction in acute oral toxicity.

Toxicology Safety Risk Assessment

Physical Form and Volatility: A Critical Handling Advantage

Potassium osmate(VI) dihydrate is a non‑volatile, crystalline powder (violet, hygroscopic) at room temperature . In stark contrast, osmium tetroxide is a volatile, sublimable solid (pale yellow) that releases highly toxic vapors even at ambient temperatures (vapor pressure ~7 mmHg at 20°C, sublimes readily) [1].

Safety Process Chemistry Scale-up

Solubility and Controlled Generation of Active OsO₄

Potassium osmate(VI) dihydrate is soluble in water, forming a pink solution that slowly decomposes to generate osmium tetroxide in situ . In contrast, direct use of osmium tetroxide requires handling of pre‑formed, volatile solutions in organic solvents (e.g., CCl₄, toluene) or water, which are prone to rapid decomposition and vapor release [1].

Reaction Kinetics Catalysis Process Control

Enabling Sharpless Asymmetric Dihydroxylation (AD) as a Key Component of AD‑mix

Potassium osmate(VI) dihydrate is the essential osmium source in commercially available AD‑mix α and β formulations for the Sharpless asymmetric dihydroxylation [1]. In a representative heterogeneous catalytic system derived from potassium osmate, (R,R)-(+)-1,2-diphenyl-1,2-ethandiol was obtained in 96% yield with 99.8% enantiomeric excess [2]. While direct comparative yield data against OsO₄ under identical conditions are not publicly available, the exclusive use of potassium osmate dihydrate in these standard reagent mixtures underscores its indispensable role in achieving high, reproducible asymmetric induction.

Asymmetric Synthesis Chiral Diols Pharmaceutical Intermediates

Optimal Deployment Scenarios for Potassium Osmate(VI) Dihydrate Based on Quantitative Evidence


Sharpless Asymmetric Dihydroxylation for Chiral Pharmaceutical Building Blocks

Potassium osmate(VI) dihydrate is the definitive osmium source for the Sharpless asymmetric dihydroxylation, as evidenced by its role as the active ingredient in AD‑mix α and β . Its controlled in situ generation of OsO₄ ensures high enantioselectivities (e.g., 99.8% ee reported for a supported osmate catalyst derived from this compound ) and reproducible yields, making it essential for the synthesis of chiral vicinal diols used in taxol side chains, beta‑blockers, and other advanced pharmaceutical intermediates.

Oxidative Cleavage of Olefins for Fine Chemical and Natural Product Synthesis

In oxidative cleavage reactions, potassium osmate(VI) dihydrate serves as a more controllable and safer alternative to osmium tetroxide for converting olefins to ketones and carboxylic acids . Its non‑volatile nature and lower acute toxicity (LD50 2694 mg/kg vs. 14 mg/kg for OsO₄) make it the preferred reagent for multi‑gram scale reactions in research laboratories and kilo‑lab settings, where exposure risk must be minimized.

Catalyst Precursor for Heterogeneous Osmium Catalysts

The compound's well‑defined hydration and oxidation state are ideal for synthesizing heterogeneous supported osmate catalysts (e.g., (S–NR₃)₂OsO₄·nH₂O) used in continuous flow processes . These catalysts, prepared directly from potassium osmate dihydrate, enable catalyst recovery and reuse, thereby reducing osmium waste and lowering the overall cost of asymmetric dihydroxylation for industrial applications .

Materials Chemistry and Electron Microscopy Staining

Beyond organic synthesis, potassium osmate(VI) dihydrate is employed in materials science as a precursor for osmium‑containing thin films and in electron microscopy as a safer, solid‑state source of osmium for staining biological specimens . Its non‑volatile nature eliminates the hazard of osmium tetroxide vapor during preparation, aligning with stricter laboratory safety regulations and enabling use in shared‑instrument facilities.

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